molecular formula C15H25N6O5Cl B601551 Ganciclovir Impurity N CAS No. 1401562-16-0

Ganciclovir Impurity N

Cat. No. B601551
CAS RN: 1401562-16-0
M. Wt: 404.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganciclovir is an antiviral drug used for the treatment of cytomegalovirus infections . It is a synthetic analogue of 2′-deoxy-guanosine . Ganciclovir contains not less than 98.0% and not more than 102.0% of C9H13N5O4, calculated on the anhydrous basis .


Synthesis Analysis

The synthesis of Ganciclovir and its impurities has been reported in literature . The processes described involve preparation of valganciclovir by the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir .


Molecular Structure Analysis

The molecular structure of Ganciclovir has been studied extensively . The difference in the nature and strength of intermolecular contacts between the two anhydrous forms leads to the manifestation of conformational polymorphism .


Chemical Reactions Analysis

The chemical reactions of Ganciclovir have been studied . The primary mechanism of ganciclovir action against CMV is inhibition of the replication of viral DNA by ganciclovir-5′-triphosphate .

Scientific Research Applications

Analytical Method Development for Ganciclovir

  • Ganciclovir's efficacy in treating cytomegalovirus infections, particularly in immunocompromised patients, has led to the development of new pharmaceutical forms like albumin nanoparticles. A study by Merodio et al. (2000) focused on developing a high-performance liquid chromatography (HPLC) method to determine ganciclovir concentrations in pharmaceuticals and biological samples.

Electrophysiological Research

  • The electrochemical behavior of ganciclovir was explored by Paimard et al. (2016). They investigated ganciclovir's interaction with DNA, providing insights into its electrochemical properties and potential uses in sensors for drug detection.

Ocular Pharmacokinetics and Nanoformulations

  • The role of ganciclovir in treating ocular viral infections was studied by Akhter et al. (2011). They focused on the development of mucoadhesive nanoformulations for topical ocular delivery, addressing the high dose-related toxicity concerns associated with ganciclovir.

Development of Ganciclovir-Loaded Nanoparticles

  • The creation of ganciclovir-loaded albumin nanoparticles was detailed by Merodio et al. (2001). This study aimed at achieving sustained drug release, potentially reducing the frequency of administration required for effective treatment.

Polymerization and Micelle Formation for Drug Delivery

  • Sawdon and Peng (2015) reported on the polymerization of ε-caprolactone initiated by ganciclovir for creating polymeric micelles, highlighting an innovative approach for sustained drug delivery.

Brain Pharmacokinetics in Glioma Treatment

  • Ganciclovir's role in treating malignant gliomas via gene therapy was investigated by Gynther et al. (2015). They studied its pharmacokinetics and tumor uptake in a rat glioma model, providing important insights for therapeutic applications.

Electrochemical Studies for Detection and Quantification

  • Electrochemical oxidation studies of ganciclovir at various electrodes were conducted by Zhou et al. (2011) and Gholivand and Karimian (2015). These studies provide valuable data for developing sensitive and selective sensors for ganciclovir detection.

Liquid Chromatography for Ganciclovir Analysis

  • Different chromatographic methods for analyzing ganciclovir concentrations were developed by Xiao Jun (2008) and Rigo-Bonnin et al. (2014). These methods are crucial for accurate drug quantification in clinical and research settings.

Genetic Studies and Drug Resistance

  • Research by Lurain et al. (2001) and Bhave et al. (2013) delved into the genetic aspects of ganciclovir resistance in cytomegalovirus, highlighting the importance of genetic testing in clinical management.

Clinical Applications and Toxicity Studies

Research on Viral Resistance and Treatment Efficacy

Pharmacological Research and New Insights

  • The metabolism and efficacy of ganciclovir in relation to NUDT15 were explored by Zhang et al. (2021). This research opens new avenues for understanding and potentially improving the treatment regimen for cytomegalovirus.

Mechanism of Action

Ganciclovir’s antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Safety and Hazards

Ganciclovir is considered a potential teratogen (it may produce a birth defect), and potential carcinogen . It may cause respiratory tract irritation, skin irritation, eye irritation, and may be harmful if swallowed .

Future Directions

The CMV DNA polymerase inhibitors GCV, while critical developments in reducing the morbidity and mortality associated with CMV infection in HCT recipients, are marked by issues of toxicity and resistance that often limit their use .

Biochemical Analysis

Biochemical Properties

Ganciclovir Impurity N, like its parent compound Ganciclovir, is likely to interact with various enzymes and proteins in the body. The primary mechanism of action of Ganciclovir involves the inhibition of viral DNA replication . This process begins with the initial phosphorylation of Ganciclovir by a viral kinase, followed by further phosphorylation by cellular kinases to generate the toxic triphosphate form of Ganciclovir . It is plausible that this compound may interact with similar biomolecules and participate in analogous biochemical reactions.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to Ganciclovir, it may influence cell function in a similar manner. Ganciclovir has been shown to have significant effects on various types of cells, particularly those infected with cytomegalovirus . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ganciclovir’s mechanism of action involves its conversion to a triphosphate form, which inhibits DNA polymerase and gets incorporated into viral DNA, thereby preventing its replication . This compound may exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

Studies on Ganciclovir have shown that it can be separated completely from known impurities and degradation products under various conditions .

Dosage Effects in Animal Models

Ganciclovir has been shown to have dosage-dependent effects in animal models .

Metabolic Pathways

Ganciclovir is known to undergo little to no metabolism, with about 90% of the drug being eliminated unchanged in the urine .

Transport and Distribution

Ganciclovir is known to be transported and distributed within cells via active and passive diffusion .

properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H/t9?,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXYIRLWWGUICN-FTCYEJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1401562-16-0
Record name GANCICLOVIR MONO-N-METHYL VALINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RVD2EG6AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganciclovir Impurity N
Reactant of Route 2
Ganciclovir Impurity N
Reactant of Route 3
Ganciclovir Impurity N
Reactant of Route 4
Ganciclovir Impurity N
Reactant of Route 5
Ganciclovir Impurity N
Reactant of Route 6
Ganciclovir Impurity N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.